3-Carbethoxy-6-carboxycoumarin

Übersicht

Beschreibung

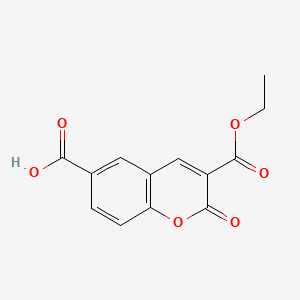

3-Carbethoxy-6-carboxycoumarin is a useful research compound. Its molecular formula is C13H10O6 and its molecular weight is 262.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

3-CEC exhibits significant antibacterial activity, making it a potential candidate for developing new bactericides. Research indicates that derivatives of coumarins, including 3-CEC, can effectively inhibit various plant pathogenic bacteria.

- Mechanism of Action : Studies have demonstrated that coumarin derivatives disrupt bacterial cell membranes and inhibit biofilm formation. For instance, 3-Carboxy-coumarin has shown promising results against Acidovorax citrulli, with effective concentrations (EC50) ranging from 26.64 to 40.73 μg/mL . The compound's ability to increase membrane permeability and reduce extracellular polysaccharide (EPS) production is critical in its antibacterial efficacy .

- Case Studies : A pot experiment revealed that 3-CEC provided protective effects against bacterial fruit blotch disease in melons, rivaling traditional bactericides like thiodiazole copper . This suggests that 3-CEC could be developed into a natural antibacterial agent for agricultural use.

Anticancer Activity

Coumarin derivatives, including 3-CEC, are noted for their anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines.

- Cell Proliferation Inhibition : A study on substituted coumarin derivatives indicated that certain analogs significantly inhibited the proliferation of breast carcinoma (MCF-7) and ovarian adenocarcinoma (SK-OV-3) cells by up to 74% at specific concentrations . This highlights the potential of 3-CEC in cancer therapy.

- Mechanisms : The anticancer effects are often attributed to the inhibition of key cellular pathways, including those involving histone deacetylases (HDACs). Recent developments in designing coumarin-based HDAC inhibitors show promise for treating various cancers .

Other Biological Activities

Beyond antibacterial and anticancer applications, 3-CEC demonstrates several other pharmacological activities.

- Antioxidant Properties : Coumarins have been recognized for their antioxidant capabilities, which can help mitigate oxidative stress-related diseases .

- Anti-inflammatory Effects : Some studies suggest that coumarins can exhibit anti-inflammatory properties, further broadening their therapeutic potential .

Synthesis and Derivative Development

The synthesis of 3-Carbethoxy-6-carboxycoumarin can be achieved through various methods, including one-pot green synthesis techniques that enhance its accessibility for research and pharmaceutical development .

Table: Summary of Applications of this compound

Analyse Chemischer Reaktionen

2.1. Saponification of the Carbethoxy Group

The ethyl ester at position 3 undergoes hydrolysis to yield 3,6-dicarboxycoumarin :

2.2. Derivatization of the Carboxylic Acid Group

The 6-carboxy group participates in amide and sulfonamide formation:

Table 2: Derivatization Reactions

Example :

3.1. Reductive Azaarylation

Under visible light and iridium catalysis, the coumarin core undergoes decarboxylative coupling with (cyano)azaarenes:

4.1. Antiproliferative Agents

3-Carboxycoumarin derivatives (post-hydrolysis) show HDAC6 inhibition:

-

IC₅₀ : 1.2–4.8 µM against MCF-7 and MDA-MB-231 breast cancer cells .

-

Selectivity: 3–4-fold lower toxicity to healthy lymphocytes compared to belinostat .

4.2. Antioxidant Activity

Hydroxyl-substituted derivatives exhibit radical scavenging:

Eigenschaften

IUPAC Name |

3-ethoxycarbonyl-2-oxochromene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O6/c1-2-18-12(16)9-6-8-5-7(11(14)15)3-4-10(8)19-13(9)17/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXJOXZOUPRTSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214973 | |

| Record name | 3-Carbethoxy-6-carboxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6468-72-0 | |

| Record name | 3-Carbethoxy-6-carboxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006468720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carbethoxy-6-carboxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.